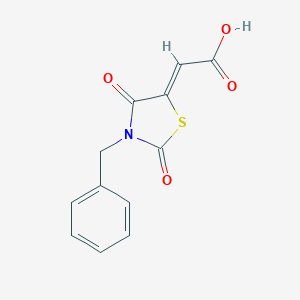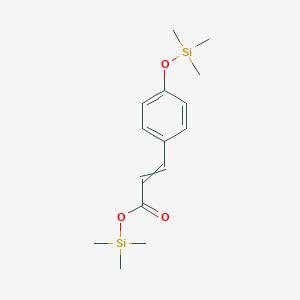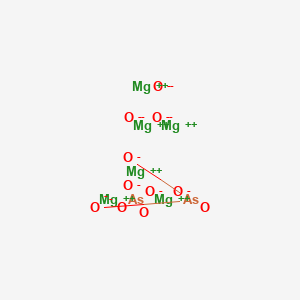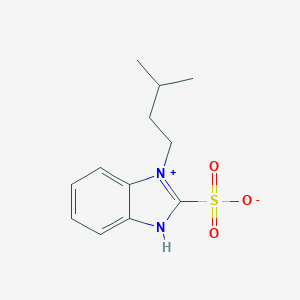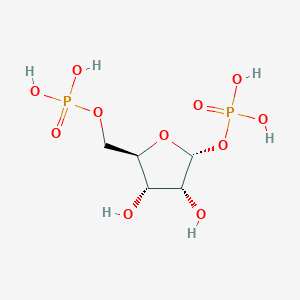
D-Ribofuranosa, 1,5-bis(dihidrógeno fosfato)
Descripción general
Descripción
El D-Ribosa 1,5-difosfato es un compuesto de ribosa bisfosfato que consiste en D-ribosa con dos grupos monofosfato en las posiciones 1 y 5 . Es un intermediario crucial en varias vías bioquímicas, incluida la vía de las pentosas fosfato, que es esencial para la síntesis de nucleótidos y el metabolismo energético .
Aplicaciones Científicas De Investigación
El D-Ribosa 1,5-difosfato tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El D-Ribosa 1,5-difosfato ejerce sus efectos principalmente a través de su papel en la vía de las pentosas fosfato. Actúa como sustrato para la riboquinasa fosfato pirofosforilasa, que cataliza la formación de 5-fosfo-alfa-D-ribosa 1-difosfato. Este compuesto luego se utiliza en la síntesis de nucleótidos y nucleósidos . Los objetivos moleculares y las vías involucradas incluyen varias enzimas en la vía de las pentosas fosfato y la biosíntesis de nucleótidos .
Compuestos Similares:
D-Ribosa 1,5-bisfosfato: Un intermediario en el ciclo de Calvin-Benson, involucrado en la fotosíntesis.
5-Fosfo-D-ribosa 1-difosfato: Un precursor en la síntesis de nucleótidos y nucleósidos.
D-Ribosa 1-fosfato: Un derivado de fosfato más simple de la ribosa, involucrado en varias vías metabólicas.
Singularidad: El D-Ribosa 1,5-difosfato es único debido a sus dos grupos fosfato en las posiciones 1 y 5, lo que lo convierte en un intermediario versátil tanto en la vía de las pentosas fosfato como en la biosíntesis de nucleótidos. Su capacidad para participar en múltiples reacciones y vías bioquímicas destaca su importancia en el metabolismo celular y la producción de energía .
Análisis Bioquímico
Biochemical Properties
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) interacts with several enzymes and proteins. For instance, it acts as a substrate for the enzyme Orotate phosphoribosyltransferase in Salmonella typhimurium . It also interacts with Hypoxanthine-guanine phosphoribosyltransferase, an enzyme that converts guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .
Cellular Effects
The effects of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) on cells are largely tied to its role in biochemical reactions. By participating in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it transfers the 5-phosphoribosyl group from 5-phosphoribosylpyrophosphate onto the purine, thereby catalyzing the conversion of guanine to guanosine monophosphate, and hypoxanthine to inosine monophosphate .
Metabolic Pathways
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is involved in several metabolic pathways, including the pentose phosphate pathway and purine metabolism . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El D-Ribosa 1,5-difosfato se puede sintetizar mediante reacciones enzimáticas que involucran la riboquinasa fosfato pirofosforilasa. Esta enzima cataliza la transferencia de un grupo pirofosfato desde el ATP a la D-ribosa 5-fosfato, formando D-ribosa 1,5-difosfato . Las condiciones de reacción generalmente requieren la presencia de cationes divalentes como Mg²⁺ o Mn²⁺, que son necesarios para la actividad de la enzima .
Métodos de Producción Industrial: La producción industrial de D-ribosa 1,5-difosfato a menudo implica procesos de fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias o levaduras para que sobreproduzcan las enzimas necesarias para la síntesis de D-ribosa 1,5-difosfato. El proceso de fermentación se optimiza para un alto rendimiento y pureza, seguido de pasos de extracción y purificación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El D-Ribosa 1,5-difosfato se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar ribosa 1,5-bisfosfato.
Reducción: Se puede reducir para formar ribosa 1-fosfato.
Sustitución: Puede participar en reacciones de sustitución donde uno de los grupos fosfato es reemplazado por otro grupo funcional.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad de la estructura de la ribosa .
Principales Productos: Los principales productos formados a partir de estas reacciones incluyen ribosa 1,5-bisfosfato, ribosa 1-fosfato y varios derivados de ribosa sustituidos .
Comparación Con Compuestos Similares
D-Ribulose 1,5-bisphosphate: An intermediate in the Calvin-Benson cycle, involved in photosynthesis.
5-Phospho-D-ribose 1-diphosphate: A precursor in the synthesis of nucleotides and nucleosides.
D-Ribose 1-phosphate: A simpler phosphate derivative of ribose, involved in various metabolic pathways.
Uniqueness: D-Ribose 1,5-diphosphate is unique due to its dual phosphate groups at the 1- and 5-positions, which make it a versatile intermediate in both the pentose phosphate pathway and nucleotide biosynthesis. Its ability to participate in multiple biochemical reactions and pathways highlights its importance in cellular metabolism and energy production .
Propiedades
IUPAC Name |
[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFZMYJJHWUPN-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252223 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14689-84-0 | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14689-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose-1,5-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose, 1,5-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) and how was it discovered?
A1: D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as ribose 1,5-bisphosphate, was discovered as a potential cofactor in the conversion of ribose 5-phosphate to ribose 1-phosphate. [] This reaction is catalyzed by the enzyme phosphoribomutase, which is essential for nucleotide biosynthesis. Research identified an enzyme, phosphoribokinase, in Pseudomonas saccharophila that specifically catalyzes the formation of ribose 1,5-bisphosphate from ribose 5-phosphate and ATP. [] This finding suggests that ribose 1,5-bisphosphate plays a regulatory role in controlling the availability of ribose 1-phosphate for nucleotide biosynthesis.
Q2: What is known about the synthesis of D-Ribofuranose, 1,5-bis(dihydrogen phosphate)?
A2: While a specific enzymatic synthesis pathway has been observed in Pseudomonas saccharophila, [] a general chemical synthesis method for α-D-ribose 1,5-diphosphate and other sugar diphosphates has been developed. [] This method involves phosphorylating the fully acetylated sugar 6-phosphate (5-phosphate in the case of D-ribose) at the anomeric carbon atom using crystalline phosphoric acid. The resulting diphosphate derivative is then deacetylated with alkali, and the excess phosphoric acid is removed by precipitation. The final product is isolated using ion exchange chromatography. []
Q3: How was the structure of D-Ribofuranose, 1,5-bis(dihydrogen phosphate) confirmed?
A3: Several methods were used to characterize the synthesized α-D-ribose 1,5-diphosphate: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)
![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
